What is the chemical structure of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione
What is the chemical structure of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione
Technical Whitepaper: Structural Elucidation and Synthetic Methodology of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione
Executive Summary
In the pursuit of novel therapeutics, the "Escape from Flatland" paradigm has driven medicinal chemists toward highly three-dimensional, spirocyclic scaffolds. 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione is a conformationally restricted, highly versatile spiro-lactam. Serving as an orthogonally protected and functionalized analog of the gabapentin lactam core, this molecule provides a critical synthetic handle (the 8-ketone) for developing ligands targeting the α2δ-1 subunit of voltage-gated calcium channels, as well as broader neuroactive and antiviral pharmacophores.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory execution.
Structural Elucidation & Physicochemical Profiling
The architecture of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione consists of a 6-membered cyclohexanone ring spiro-fused at the C5 position to a 5-membered γ -lactam (pyrrolidin-2-one derivative). The nitrogen at the 2-position is functionalized with a lipophilic benzyl group, providing an anchor for π−π stacking interactions in protein binding pockets.
Table 1: Quantitative Data and Physicochemical Properties [1]
| Property | Value |
| IUPAC Name | 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione |
| CAS Registry Number | 1454307-35-7 |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| Exact Mass | 257.1416 Da |
| Topological Polar Surface Area (TPSA) | 37.38 Ų |
| SMILES String | O=C1CCC2(CC1)CC(=O)N(Cc3ccccc3)C2 |
| Scaffold Classification | Spirocyclic γ -Lactam / Cyclohexanone |
Pharmacological Significance & Core Mechanistic Utility
Spirocyclic scaffolds have gained immense traction in modern drug discovery due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³). This high Fsp³ character correlates strongly with improved clinical success rates by enhancing aqueous solubility, metabolic stability, and reducing off-target promiscuity (often seen in flat, aromatic molecules)[2].
The 2-azaspiro[4.5]decane core is notably recognized as the structural foundation of gabapentin lactam , a conformationally restricted analog of the neuromodulator gabapentin[3]. By incorporating a ketone at the 8-position, 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione acts as a highly reactive electrophilic hub. Researchers can utilize this 8-ketone for reductive aminations, Wittig reactions, or Grignard additions to rapidly generate libraries of 3D-complex molecules targeting neuropathic pain pathways or viral replication machinery[4].
Caption: Structural pharmacophore mapping of 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.
Synthetic Methodology & Causality of Experimental Design
The synthesis of this sterically hindered spiro-center requires a robust, orthogonal protection strategy. The following 3-stage protocol details the highly efficient route from commercially available starting materials, emphasizing the mechanistic causality behind each reagent choice[4].
Stage 1: Assembly of the Acetal-Protected Spiro-Lactam
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Protocol: 1,4-Dioxaspiro[4.5]decan-8-one is subjected to a Knoevenagel condensation with methyl cyanoacetate, followed by the Michael addition of nitromethane to yield a nitro-ester intermediate. This intermediate is dissolved in methanol, treated with Raney Nickel, and stirred under a positive pressure of H₂ gas until hydrogen uptake ceases.
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Causality of Choice: Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to prevent catalyst poisoning and ensure the rapid, clean reduction of the aliphatic nitro group to a primary amine. Once formed, the highly nucleophilic amine undergoes spontaneous, thermodynamically driven intramolecular transamidation with the adjacent methyl ester. This irreversibly closes the 5-membered γ -lactam ring, forming 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.
Stage 2: Acetal Deprotection
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Protocol: The protected spiro-lactam is dissolved in an acetone/water mixture (10:1 v/v) and treated with a catalytic amount of Pyridinium p-toluenesulfonate (PPTS). The mixture is refluxed for 12-20 hours, concentrated, and purified via silica gel chromatography to afford 2-azaspiro[4.5]decane-3,8-dione.
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Causality of Choice: PPTS is utilized as a mildly acidic catalyst. Utilizing stronger aqueous acids (e.g., HCl or H₂SO₄) risks hydrolyzing the newly formed lactam bond. PPTS selectively cleaves the 1,3-dioxolane protecting group, revealing the 8-ketone cleanly without degrading the spiro-core[3].
Stage 3: Target N-Benzylation
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Protocol: 2-azaspiro[4.5]decane-3,8-dione (1.0 eq) is dissolved in anhydrous DMF and cooled to 0 °C under argon. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. After 30 minutes of stirring, benzyl bromide (1.1 eq) is added dropwise. The reaction is warmed to room temperature, quenched carefully with ice water, and extracted with ethyl acetate.
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Causality of Choice: The γ -lactam nitrogen is only weakly acidic (pKa ~ 16-17). Sodium hydride is strictly required to irreversibly deprotonate the lactam, forming a highly nucleophilic ambident anion. The strict temperature control (0 °C) during the addition prevents competitive O-alkylation or aldol condensation side-reactions at the highly reactive 8-ketone position.
Caption: Step-by-step synthetic workflow for 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione.
Analytical Validation Strategy
To validate the structural integrity of the synthesized 2-Benzyl-2-azaspiro[4.5]decane-3,8-dione, researchers must employ a combination of NMR and mass spectrometry:
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¹H NMR (CDCl₃): Due to the plane of symmetry containing the planar γ -lactam ring and bisecting the cyclohexanone ring, the benzylic protons are chemically equivalent and will manifest as a sharp singlet (~4.4–4.6 ppm), rather than an AB quartet. The spiro-annulated cyclohexanone ring will display distinct multiplets for the highly diastereotopic methylene protons adjacent to the 8-ketone.
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¹³C NMR: Key diagnostic peaks include the γ -lactam carbonyl (~175 ppm), the 8-ketone carbonyl (~210 ppm), and the highly shielded quaternary spiro carbon (~40-45 ppm).
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LC-MS (ESI+): Expected molecular ion [M+H]⁺ peak at m/z 258.1.
References
2.[2] Title: Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
3.[3] Title: Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
4.[4] Title: Compounds and methods for the treatment or prevention of flavivirus infections (Patent EP2546246A2) Source: Google Patents / European Patent Office URL:
Sources
- 1. CAS:7151-49-7, 1-Benzyl-4-methylpyrrolidine-2,3-dione-毕得医药 [bidepharm.com]
- 2. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006119646A1 - Compounds and methods for the treatment or prevention of flavivirus infections - Google Patents [patents.google.com]
